molecular formula C19H24N4O2S B2948955 (E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide CAS No. 1173327-52-0

(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide

カタログ番号: B2948955
CAS番号: 1173327-52-0
分子量: 372.49
InChIキー: PNISHBBRVGBROC-XUTLUUPISA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
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生物活性

(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₉H₂₄N₄O₂S
  • Molecular Weight: 372.5 g/mol
  • CAS Number: 1173327-52-0

Antimicrobial Activity

Research indicates that thiazole derivatives, including compounds similar to this compound, exhibit notable antimicrobial properties. These compounds have been tested against various bacterial strains with varying degrees of effectiveness.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Haemophilus influenzae0.49–31.25 μg/ml
Staphylococcus aureus7.81–62.5 μg/ml
Pseudomonas aeruginosa250–1000 μg/ml

The compound demonstrated significant activity against planktonic and biofilm-forming cells of Haemophilus spp., indicating its potential as an antibacterial agent .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on various cell lines. For instance, the half-maximal effective concentration (EC50) was determined to be 278.8 μg/ml, suggesting that the compound exhibits low toxicity to eukaryotic cells at concentrations that inhibit bacterial growth .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: Similar thiazole compounds are known to interact with enzymes involved in bacterial cell wall synthesis and metabolic pathways.
  • Membrane Disruption: The compound may alter membrane permeability in microbial cells, leading to cell death.
  • Biofilm Disruption: It has shown potential in inhibiting biofilm formation, which is crucial for treating chronic infections .

Case Studies

A study involving a series of pyrazole derivatives demonstrated that modifications in their chemical structure significantly affected their biological activity. For example, compounds with specific substitutions exhibited enhanced anti-inflammatory and antimicrobial effects compared to their parent structures .

In another case study focusing on thiazole derivatives, researchers reported that certain compounds displayed selective inhibition against cyclooxygenase enzymes (COX), suggesting their utility in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer :

  • Start with condensation reactions between substituted hydrazides and carbonyl derivatives (e.g., ethoxyacrylate or benzaldehyde analogs) under reflux in solvents like ethanol or DMF. Use catalysts such as phosphorous oxychloride (POCl₃) for cyclization .
  • Apply Design of Experiments (DoE) principles to optimize variables (temperature, solvent polarity, catalyst loading). For example, flow-chemistry systems enable precise control of reaction kinetics and scalability, as demonstrated in diazomethane synthesis .
  • Validate purity via melting point analysis, IR (C=O and C=N stretches at ~1650–1700 cm⁻¹), and ¹H/¹³C NMR (e.g., thiazole ring protons at δ 7.2–8.5 ppm) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) during structural characterization of this compound?

  • Methodological Answer :

  • Cross-validate using complementary techniques:
  • X-ray crystallography for absolute configuration confirmation (e.g., single-crystal diffraction for benzothiazole analogs) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ peaks) .
  • Compare experimental IR/NMR data with DFT-calculated vibrational frequencies and chemical shifts (e.g., Gaussian09 with B3LYP/6-311++G(d,p) basis set) .

Advanced Research Questions

Q. What computational strategies are recommended to predict the binding affinity and interaction mechanisms of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Perform molecular docking using AutoDock Vina or Schrödinger Suite. Prepare the ligand (optimized geometry via DFT) and receptor (PDB ID from homologous proteins). Analyze binding poses (e.g., π-π stacking with aromatic residues, hydrogen bonds with catalytic sites) .
  • Validate docking results with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess stability over 50–100 ns trajectories .

Q. How can structure-activity relationships (SAR) be systematically investigated for derivatives of this compound to enhance pharmacological activity?

  • Methodological Answer :

  • Synthesize analogs with varied substituents (e.g., halogens, methoxy, or alkyl groups) on the benzothiazole or pyrazole rings. Use parallel synthesis for rapid screening .
  • Correlate electronic (Hammett σ constants) or steric (Taft parameters) properties with bioactivity (e.g., IC₅₀ values in enzyme assays). Apply QSAR models (e.g., CoMFA/CoMSIA) to predict optimal substituents .

Q. What experimental and computational approaches are suitable for analyzing electronic properties (e.g., HOMO-LUMO gaps) and their implications for reactivity?

  • Methodological Answer :

  • Conduct UV-Vis spectroscopy in DMSO or acetonitrile to measure λmax. Compare with TD-DFT calculations (e.g., CAM-B3LYP functional) to assign electronic transitions .
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites for regioselective functionalization .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths or angles in the benzothiazole core?

  • Methodological Answer :

  • Re-optimize DFT parameters (e.g., solvent effects via PCM model) to match experimental conditions .
  • Check for crystal packing effects (e.g., hydrogen bonding or π-stacking) that may distort geometries in X-ray structures .

特性

IUPAC Name

N-[3-(2-ethoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-ylidene]-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-5-23-15(7-8-20-23)18(24)21-19-22(9-10-25-6-2)16-12-13(3)11-14(4)17(16)26-19/h7-8,11-12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNISHBBRVGBROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

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